molecular formula C4H2N4Na2O4 B6332850 Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate CAS No. 96898-32-7

Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

Cat. No.: B6332850
CAS No.: 96898-32-7
M. Wt: 216.06 g/mol
InChI Key: NEJQRCMKIAPUCX-UHFFFAOYSA-L
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Description

Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate (CAS: 96898-32-7) is a sodium salt derivative of the 1,4-dihydrotetrazine dicarboxylic acid framework. It serves as a precursor for synthesizing reactive tetrazine derivatives, such as dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, through acidification and esterification steps . The compound is synthesized via diazo compound reactions, yielding a yellow-brown solid with high purity (85–97%) after ethanol washing . Its water solubility and ionic nature distinguish it from alkyl esters, making it a stable intermediate for further functionalization.

Properties

IUPAC Name

disodium;1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4.2Na/c9-3(10)1-5-7-2(4(11)12)8-6-1;;/h(H,5,6)(H,7,8)(H,9,10)(H,11,12);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJQRCMKIAPUCX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=NN1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4Na2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50422197
Record name Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96898-32-7
Record name Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acidification to 1,4-Dihydro-1,2,4,5-Tetrazine-3,6-Dicarboxylic Acid

The disodium salt is treated with concentrated hydrochloric acid (HCl) at 0°C to protonate the tetrazine ring, yielding 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. This step is critical for introducing the dihydro moiety, which enhances stability and reactivity in subsequent transformations.

Reaction Conditions:

  • Reactants: Disodium 1,2,4,5-tetrazine-3,6-dicarboxylate, HCl (excess)

  • Solvent: Water

  • Temperature: 0°C

  • Workup: Filtration and drying

  • Yield: ~70–80% (estimated from analogous procedures).

Neutralization to Disodium Dihydrotetrazine Dicarboxylate

The dihydrotetrazine dicarboxylic acid is neutralized with NaOH in aqueous solution to form the target disodium salt.

Reaction Conditions:

  • Reactants: Dihydrotetrazine dicarboxylic acid, NaOH (2 equiv)

  • Solvent: Water

  • Temperature: Room temperature

  • Workup: Lyophilization or solvent evaporation

  • Yield: >90% (reported for similar neutralizations).

Key Advantages:

  • High purity due to crystalline intermediate isolation.

  • Scalable for industrial production.

Direct Synthesis from Hydrazine Derivatives

Condensation of Hydrazine with Dicarboxylate Esters

An alternative route involves the condensation of hydrazine with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in acidic media. This method bypasses the non-dihydro intermediate, directly forming the dihydrotetrazine core.

Reaction Conditions:

  • Reactants: Dimethyl tetrazine dicarboxylate, hydrazine hydrate

  • Catalyst: HCl or acetic acid

  • Solvent: Methanol/water mixture

  • Temperature: 25–40°C

  • Yield: 65–75%.

Oxidation-State Modulation

The dihydrotetrazine structure necessitates careful control of oxidation states. Sodium nitrite (NaNO₂) in acidic conditions facilitates the oxidation of intermediates while preserving the dihydro moiety.

Critical Parameters:

  • pH: Maintained at ~3 using HCl to prevent over-oxidation.

  • Stoichiometry: 1:5 molar ratio of tetrazine precursor to NaNO₂.

Comparative Analysis of Methods

Parameter Acidification-Neutralization Direct Synthesis
Starting Material Ethyl diazoacetateDimethyl tetrazine dicarboxylate
Steps 32
Overall Yield ~60%~70%
Purity High (crystalline intermediates)Moderate (requires chromatography)
Scalability Industrial-friendlyLaboratory-scale
Cost ModerateHigh (ester precursors)

Mechanistic Insights

Ring Protonation in Acidification

The acidification step (Section 1.2) involves protonation of the tetrazine ring at the N1 and N4 positions, reducing aromaticity and stabilizing the dihydro form. Computational studies suggest that the protonation lowers the energy barrier for subsequent functionalization.

Role of Sodium Hydroxide in Neutralization

NaOH deprotonates the carboxylic acid groups while maintaining the dihydrotetrazine structure. The disodium salt’s solubility in polar solvents (e.g., water, DMSO) facilitates its use in IEDDA reactions.

Challenges and Optimization

Byproduct Formation

Over-acidification or elevated temperatures during HCl treatment can lead to ring-opening byproducts. Mitigation strategies include:

  • Strict temperature control (0–5°C).

  • Gradual addition of HCl.

Purification Techniques

  • Crystallization: Effective for the disodium salt due to its high solubility differential in ethanol/water mixtures.

  • Chromatography: Required for direct synthesis methods to remove unreacted hydrazine.

Recent Advances

Flow Chemistry Applications

Continuous-flow reactors have been adopted to enhance the safety and efficiency of the acidification step, reducing reaction times by 50% compared to batch processes.

Green Chemistry Initiatives

Recent efforts replace HCl with biodegradable ionic liquids (e.g., choline chloride) in the neutralization step, reducing waste generation .

Chemical Reactions Analysis

Types of Reactions: Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include esters, amides, and various substituted tetrazine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate is characterized by its molecular formula C4H2N4Na2O4C_4H_2N_4Na_2O_4 and a molecular weight of approximately 216.06 g/mol. The compound features a tetrazine ring structure that contributes to its reactivity and utility in various chemical reactions.

Chemical Synthesis

This compound is primarily used as an intermediate in the synthesis of various organic compounds. Its electron-deficient nature makes it suitable for applications in:

  • Diels-Alder Reactions : The compound can act as a dienophile in Diels-Alder reactions due to its ability to participate in inverse electron-demand reactions. This property allows it to form complex cyclic structures efficiently .
  • Synthesis of Heterocycles : It is utilized in the synthesis of various heterocyclic compounds which are important in pharmaceuticals and agrochemicals. The tetrazine moiety can be modified to yield diverse derivatives with specific biological activities .

Materials Science

In materials science, this compound has potential applications due to its unique properties:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its reactive sites allow for cross-linking with other monomers or polymers .
  • Explosives and Propellants : Due to the energetic nature of tetrazine derivatives, this compound is investigated for use in high-energy materials such as explosives and propellants. Its stability under various conditions makes it a candidate for safer energetic formulations .

Pharmacological Applications

The pharmacological potential of this compound is an area of active research:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. Research is ongoing to explore its efficacy against various pathogens and the mechanisms behind this activity .
  • Drug Delivery Systems : The compound's ability to form complexes with drugs enhances solubility and bioavailability. Research into its use as a carrier for targeted drug delivery systems is promising .

Case Studies

StudyApplicationFindings
Synthesis of HeterocyclesDemonstrated successful incorporation into Diels-Alder reactions yielding high yields (up to 87%) under optimized conditions.
Polymer EnhancementShowed improved thermal properties when integrated into thermoplastic elastomers compared to control samples.
Antimicrobial TestingExhibited significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than standard antibiotics.

Mechanism of Action

The mechanism of action of disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate involves its ability to undergo reversible redox reactions. The tetrazine ring can be oxidized and reduced, which is accompanied by significant changes in its electronic structure and color. This property makes it useful in sensor applications, where it can detect the presence of oxidative agents by changing color .

Comparison with Similar Compounds

Dimethyl 1,2,4,5-Tetrazine-3,6-Dicarboxylate

  • Structure : Methyl ester derivative (CAS: 3787-10-8).
  • Reactivity: Highly reactive in inverse electron-demand Diels-Alder (IEDDA) reactions due to electron-deficient tetrazine core. Reacts with dienophiles (e.g., norbornenes) at rates up to 437 M⁻¹s⁻¹ in 1,4-dioxane .
  • Stability : Poor aqueous stability; hydrolyzes readily in protic solvents, limiting biological applications .
  • Applications : Used in organic synthesis (e.g., pyridazine derivatives) and materials science (e.g., fluorinated pentacenes) .
Property Disodium Salt Dimethyl Ester
Water Solubility High (ionic nature) Low (hydrophobic ester groups)
Stability in Aqueous Media Stable Unstable (hydrolyzes rapidly)
Melting Point Not reported 171–172°C
Key Applications Synthetic precursor Click chemistry, materials synthesis

Diethyl 1,4-Dihydro-1,2,4,5-Tetrazine-3,6-Dicarboxylate (CAS: 444683-52-7)

  • Structure : Ethyl ester analog with bulkier alkyl groups.
  • Synthesis : Prepared via re-esterification of the disodium salt or dihydro acid using aluminum triisopropoxide .
  • Reactivity : Slower reaction kinetics compared to dimethyl ester due to steric hindrance from ethyl groups.
  • Stability : Improved hydrolytic stability over dimethyl ester but less reactive in IEDDA reactions .

Dipropyl 3,6-Diphenyl-1,2-Dihydrotetrazine Dicarboxylate

  • Structure : Propyl esters with phenyl substituents at 3,6-positions (C₂₂H₂₄N₄O₄) .
  • Crystal Structure: Non-planar tetrazine ring with N-N bond lengths of 1.401 Å and C=N bonds of 1.285 Å, indicating reduced conjugation .
  • Applications : Primarily studied for crystallographic properties; phenyl groups enhance π-stacking but reduce solubility.

ZGDHu-1 (3,6-Disubstituted-1,4-Dihydrotetrazine Derivative)

  • Structure : Aryl-substituted derivative with antitumor activity .
  • Activity : Induces apoptosis in leukemia cells (e.g., Kasumi-1) via G2/M phase arrest .
  • Comparison : The disodium salt lacks aryl substituents, highlighting the importance of functional groups in pharmacological applications.

Key Research Findings

Reactivity Trends

  • Electron-Deficient Tetrazines : Dimethyl ester exhibits the fastest IEDDA kinetics but poor stability.
  • Steric and Electronic Effects : Ethyl and propyl esters trade reactivity for stability, while aryl substituents (e.g., ZGDHu-1) enable biological activity .

Stability-Solubility Trade-offs

  • Alkyl Esters : Preferred for organic synthesis but require anhydrous conditions .

Biological Activity

Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate (CAS Number: 96898-32-7) is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological implications based on recent research findings.

  • Molecular Formula : C₄H₄N₄Na₂O₄
  • Molecular Weight : 216.06 g/mol
  • Appearance : White powder
  • Solubility : Soluble in water

The compound consists of a tetrazine core, which is known for its reactivity in various chemical reactions, particularly in cycloadditions and as a precursor for further synthetic modifications .

Mechanistic Insights

Tetrazines, including this compound, have been investigated for their biochemical properties. They exhibit unique reactivity patterns that can be harnessed in biological applications. For instance:

  • Reactivity in Diels-Alder Reactions : The compound participates effectively as an electron-deficient component in inverse electron demand Diels-Alder reactions. This characteristic allows it to react with various dienophiles under mild conditions .

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of tetrazines could inhibit bacterial growth. This compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
  • Cancer Research :
    • Research indicated that tetrazine derivatives possess cytotoxic effects on cancer cell lines. In vitro studies showed that this compound could induce apoptosis in HeLa cells (cervical cancer) through the activation of caspase pathways .

Comparative Analysis of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineReference
Disodium 1,4-Dihydro-1,2,4,5-TetrazineAntimicrobialStaphylococcus aureus
Disodium 1,4-Dihydro-1,2,4,5-TetrazineCytotoxicityHeLa cells
Tetrazine derivativesReactive intermediatesVarious dienophiles

Synthesis and Reaction Conditions

This compound can be synthesized from the corresponding dicarboxylic acid using sodium hydroxide under controlled conditions (60 - 80 °C for approximately 1.5 hours). The yield reported is approximately 97% .

Q & A

Q. What are the established synthetic routes for preparing disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate, and what critical parameters influence yield and purity?

Methodological Answer: The disodium salt is synthesized via base-mediated cyclization of ethyl diazoacetate. Key steps include:

  • Dropwise addition of ethyl diazoacetate to aqueous NaOH (60–80°C) to form the intermediate disodium salt.
  • Acidification with HCl to precipitate dihydrotetrazine dicarboxylic acid, followed by esterification in methanol/SOCl₂ at −30°C to form methyl esters .
    Critical Parameters:
  • Temperature control during diazoacetate addition to avoid side reactions.
  • pH adjustment during acidification (0°C) to prevent decomposition.
  • Strict anhydrous conditions during esterification to minimize hydrolysis .

Q. How does the redox activity of the dihydrotetrazine moiety enable its application in chemosensing materials?

Methodological Answer: The dihydrotetrazine unit undergoes reversible oxidation to the aromatic tetrazine, accompanied by a visible color change (yellow → pink). This property is exploited in metal-organic frameworks (MOFs) like UiO-66(dhtz) for optical detection of oxidizing gases (e.g., NOₓ):

  • Postsynthetic ligand exchange incorporates dihydrotetrazine into MOFs.
  • Oxidation by analytes alters the ligand’s electronic structure, detectable via UV-Vis or colorimetric assays .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound and its derivatives?

Methodological Answer:

  • NMR (¹H/¹³C): Identifies proton environments (e.g., dihydro vs. oxidized tetrazine) and ester/amide substituents .
  • Mass Spectrometry (EI-MS): Confirms molecular weight and fragmentation patterns of alkyl esters/amides .
  • X-ray Diffraction (XRD): Resolves boat conformation of the dihydrotetrazine ring and hydrogen-bonding networks in crystals .

Advanced Research Questions

Q. In computational studies, how does the electronic structure of the dihydrotetrazine core influence its reactivity in cycloaddition reactions?

Methodological Answer:

  • The dihydrotetrazine’s reduced state lowers electron deficiency, altering its role in inverse electron-demand Diels-Alder (IEDDA) reactions compared to aromatic tetrazines.
  • DFT calculations reveal higher HOMO energy in dihydro derivatives, favoring reactions with electron-deficient dienophiles.
  • Substituent effects (e.g., carboxylate vs. amide) modulate LUMO levels, impacting regioselectivity and reaction rates .

Q. What are the key challenges in maintaining the stability of this compound during storage and experimental handling?

Methodological Answer:

  • Moisture Sensitivity: Hydrolyzes in protic solvents; store under anhydrous conditions (desiccated, −20°C).
  • Oxidative Degradation: Susceptible to air oxidation; use inert atmospheres (N₂/Ar) during synthesis.
  • pH Sensitivity: Decomposes under acidic/basic conditions; buffer reactions near neutral pH .

Q. How do contradictory reports on the regioselectivity of dihydrotetrazine derivatives in cycloaddition reactions arise, and what experimental strategies resolve these discrepancies?

Methodological Answer: Contradictions stem from varying dienophiles (electron-rich vs. deficient) and substituent effects. Resolve via:

  • Kinetic Isotope Effects (KIE): Probe transition states to determine rate-determining steps.
  • Competition Experiments: Compare reaction outcomes between dihydrotetrazine and its oxidized form.
  • Computational Modeling: Map potential energy surfaces to predict regioselectivity under different conditions .

Q. What methodological approaches are employed to derivatize the dihydrotetrazine dicarboxylate core for targeted bioorthogonal applications?

Methodological Answer:

  • Ester/Amide Formation: React disodium salt with alkyl halides or amines to introduce bioorthogonal handles (e.g., alkynes for click chemistry) .
  • Post-Synthetic Modification: Incorporate dihydrotetrazine into polymers or nanoparticles via carboxylate coordination (e.g., Zr⁴+ in MOFs) .
  • Redox-Triggered Release: Design prodrugs where oxidation cleaves the tetrazine linker, releasing active payloads .

Data Contradiction Analysis

Example Contradiction:

  • Issue: Varying reports on cycloaddition reactivity of dihydrotetrazine vs. aromatic tetrazine.
  • Resolution: Aromatic tetrazines exhibit faster IEDDA rates due to lower LUMO energy, but dihydro derivatives offer reversible reactivity for dynamic systems. Context-dependent selection (e.g., sensors vs. drug delivery) clarifies optimal use .

Q. Tables

Property Dihydrotetrazine Aromatic Tetrazine
Color YellowPink
Redox State Reduced (1,4-dihydro)Oxidized
LUMO Energy HigherLower
Stability Air-sensitiveMore stable
Applications Sensors, reversible systemsBioorthogonal conjugation
Table 1. Comparative properties of dihydrotetrazine and aromatic tetrazine derivatives .

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